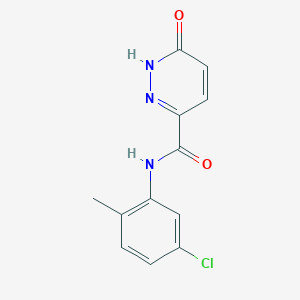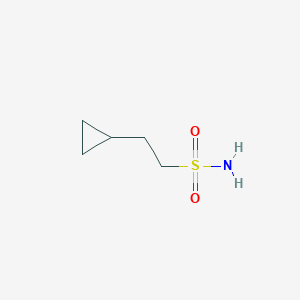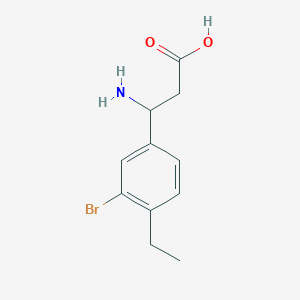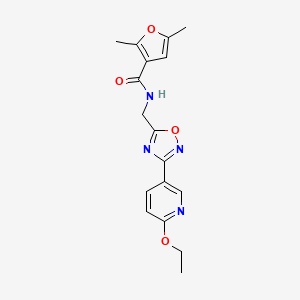
2-Amino-2-methyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-phenylpropanamide is a chemical compound that has been studied extensively due to its potential applications in scientific research. Also known as AMPA, this compound is a member of the amide class of compounds and is commonly used as a building block in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
2-Amino-2-methyl-3-phenylpropanamide has been utilized in novel synthetic approaches. For instance, it has been involved in the synthesis of dihydroindolones through a ring enlargement process from 2H-Azirin-3-amines. This process includes steps like treatment with boron trifluoride and acetic anhydride, leading to compounds with potential applications in medicinal chemistry (Mekhael et al., 2002).
Chemoselective Reactions
The compound has been a subject in the study of chemoselective reactions. For instance, reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been explored. This research enhances the understanding of chemoselectivity in organic synthesis, leading to the creation of chiral hexahydro-4-pyrimidinones and oxazolidines, which are significant in the development of new pharmaceutical agents (Hajji et al., 2002).
Computational Studies in Peptidology
This compound has also been included in computational peptidology studies. Conceptual density functional theory has been used to predict the reactivity descriptors of antifungal tripeptides containing this compound. Such studies are vital for drug design, providing insights into the molecular properties and bioactivity scores of new peptides (Flores-Holguín et al., 2019).
Synthesis of Analgesics
In the field of medicinal chemistry, the compound has been part of the synthesis process of highly potent analgesics. Studies have involved synthesizing analogs of N-phenylpropanamide derivatives, contributing to the development of new analgesic drugs with improved potency and safety profiles (van Bever et al., 1976).
Anticancer Agent Design
Additionally, the compound has been used in the synthesis of functionalized amino acid derivatives, evaluated for cytotoxicity against human cancer cell lines. These studies contribute significantly to designing new anticancer agents, highlighting the potential of this compound derivatives in cancer therapy (Kumar et al., 2009).
Enzyme Substrate in Bacterial Detection
Interestingly, this compound has been utilized as an enzyme substrate in the novel detection of pathogenic bacteria. This innovative approach involves generating a volatile organic compound upon enzymatic hydrolysis, enabling colorimetric detection of specific bacterial activities (Tait et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to belong to the class of compounds known as phenylalanine and derivatives . These compounds are known to interact with various proteins and enzymes in the body, influencing a range of biological processes.
Mode of Action
The exact mode of action of 2-Amino-2-methyl-3-phenylpropanamide is not well-documented. As a derivative of phenylalanine, it may interact with its targets in a similar manner to other phenylalanine derivatives. These interactions often involve binding to the active sites of enzymes or proteins, influencing their function and potentially leading to changes in cellular processes .
Biochemical Pathways
Phenylalanine and its derivatives are known to play roles in various biochemical pathways, including protein synthesis and metabolism .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its classification as a phenylalanine derivative, it may influence protein function and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that 2-Amino-2-methyl-3-phenylpropanamide may interact with enzymes, proteins, and other biomolecules in a unique manner.
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
2-amino-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(12,9(11)13)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDCRNSLNAHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117466-13-4 |
Source


|
| Record name | 2-amino-2-methyl-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)


![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)



![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)


![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)